2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

IDO1 inhibition Cancer immunotherapy Human whole blood assay

2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 904266-34-8) is a fully substituted indolizine-1-carboxamide. It is annotated as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C25H23N3O3
Molecular Weight 413.477
CAS No. 904266-34-8
Cat. No. B2843901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
CAS904266-34-8
Molecular FormulaC25H23N3O3
Molecular Weight413.477
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C25H23N3O3/c1-15-12-16(2)14-18(13-15)27-25(30)21-20-6-4-5-11-28(20)23(22(21)26)24(29)17-7-9-19(31-3)10-8-17/h4-14H,26H2,1-3H3,(H,27,30)
InChIKeyAYHUVRZKIMJIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 904266-34-8): Procurement-Grade Characterization of a Research IDO1 Inhibitor


2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 904266-34-8) is a fully substituted indolizine-1-carboxamide . It is annotated as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The compound integrates a 2-amino group, a 3-(4-methoxybenzoyl) moiety, and an N-(3,5-dimethylphenyl) carboxamide side chain. Its molecular formula is C₂₅H₂₃N₃O₃ (MW = 413.48 g/mol) . Purity is typically ≥95% (HPLC), and the compound is supplied exclusively for non-human research use .

Why Generic Substitution of 2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Fails: Positional Isomerism and Pharmacophore Integrity


The 4-methoxybenzoyl substitution pattern on the indolizine core is a critical pharmacophoric element for IDO1 engagement; the regioisomeric 3-methoxy analog (CAS 903313-18-8) and the 3,4-dimethoxy analog (CAS 898648-06-1) are commercially catalogued but lack publicly disclosed IDO1 inhibitory data, indicating that the para-methoxy orientation is specifically required for the annotated biochemical activity . Additionally, the 3,5-dimethylphenyl carboxamide terminus imposes distinct steric and electronic constraints compared to analogs bearing N-phenyl, N-tolyl, or N-halophenyl substituents, which are expected to alter both target binding and physicochemical properties. These structural features collectively prevent the interchangeability of this compound with close-in-class analogs for IDO1-focused research applications.

Product-Specific Quantitative Evidence Guide for 2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide


IDO1 Inhibitory Potency in a Clinically Relevant Human Whole Blood Assay Versus Reference IDO1 Inhibitors

In a physiologically relevant human whole blood assay utilizing IFNγ/LPS stimulation, 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide inhibits IDO1 with an IC₅₀ of 4.10 nM [1]. This represents sub-nanomolar to low nanomolar potency. For reference, the clinical-stage IDO1 inhibitor linrodostat (BMS-986205) exhibits an IC₅₀ of 1.1 nM in recombinant IDO1-HEK293 cellular assays and 1.7 nM in HeLa cells [2], while epacadostat (INCB024360) shows IC₅₀ values ranging from 10 nM to 75 nM depending on the assay format [3]. The whole blood assay format incorporates plasma protein binding and endogenous cofactor concentrations, providing a more translationally predictive measure of target engagement than isolated biochemical or recombinant cell-based assays.

IDO1 inhibition Cancer immunotherapy Human whole blood assay

Structural Basis for Differentiation: 4-Methoxybenzoyl Substitution as a Key Pharmacophoric Determinant

The 4-methoxybenzoyl group at the C3 position of the indolizine core is the defining structural feature of this compound. The para-methoxy orientation provides an electron-donating resonance effect (+M) and a moderate inductive effect (−I) that are absent in the unsubstituted benzoyl analog and geometrically distinct from the meta-methoxy (CAS 903313-18-8) and 3,4-dimethoxy (CAS 898648-06-1) variants . While publicly available IDO1 inhibitory data exist for the 4-methoxy congener (IC₅₀ = 4.10 nM in human whole blood), no equivalent quantitative IDO1 inhibition data are available in the public domain for the 3-methoxy or 3,4-dimethoxy analogs, strongly suggesting that the para-methoxy orientation is critical for target engagement [1]. This structure-activity discontinuity underscores the non-interchangeable nature of these positional isomers.

Structure-activity relationship Indolizine pharmacophore IDO1 inhibitor design

Hydrogen Bond Donor Count as a Differentiating Physicochemical Parameter Relative to 3,4-Dimethoxy Analog

The compound possesses exactly 2 hydrogen bond donors (HBD): the 2-amino group and the carboxamide N–H . In contrast, the 3,4-dimethoxybenzoyl analog (CAS 898648-06-1, C₂₆H₂₅N₃O₄, MW = 443.50) also has 2 HBD but incorporates an additional methoxy group that increases molecular weight by approximately 30 Da and adds an extra hydrogen bond acceptor, which can influence permeability, solubility, and metabolic stability . The lower molecular weight and reduced HBA count of the 4-methoxy compound may confer advantages in membrane permeability, an important consideration for cell-based assay performance.

Physicochemical properties Hydrogen bond donors Drug-likeness

Optimal Research Application Scenarios for 2-Amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Based on Quantitative Differentiation Evidence


Ex Vivo IDO1 Target Engagement Profiling in Human Whole Blood for Cancer Immunotherapy Research

The validated IC₅₀ of 4.10 nM in IFNγ/LPS-stimulated human whole blood makes this compound suitable for ex vivo pharmacodynamic studies requiring physiologically relevant target engagement readouts. Researchers can employ this compound as a reference inhibitor to benchmark novel IDO1 inhibitors in whole blood kynurenine suppression assays, providing a translationally relevant comparator that accounts for plasma protein binding and endogenous enzyme levels [1].

Structure-Activity Relationship (SAR) Studies Centered on C3-Benzoyl Substitution Patterns

Because the 4-methoxybenzoyl substitution is the only variant in this indolizine-1-carboxamide series with publicly disclosed IDO1 inhibitory activity, this compound serves as the essential reference point for SAR campaigns systematically exploring the electronic, steric, and hydrogen-bonding contributions of the para-methoxy group. Comparative testing against the 3-methoxy (CAS 903313-18-8) and 3,4-dimethoxy (CAS 898648-06-1) analogs can elucidate the positional requirements for IDO1 inhibition .

Chemical Biology Tool Compound for Indolizine-Based IDO1 Inhibitor Development

The combination of (i) confirmed single-digit nanomolar IDO1 activity in a whole blood context and (ii) a fully characterized indolizine-1-carboxamide scaffold with defined substitution vectors makes this compound a viable starting point for medicinal chemistry optimization. Its scaffold is structurally distinct from the clinical IDO1 inhibitors linrodostat (BMS-986205) and epacadostat, offering an alternative chemotype for resistance profiling and combination studies [1][2].

Cell-Based Permeability and Intracellular Target Modulation Assays

The compound's moderate molecular weight (413.48 g/mol) and calculated hydrogen bond donor count of 2 suggest favorable membrane permeability relative to heavier indolizine analogs. This physicochemical profile supports its use in cell-based assay formats—including HeLa, HEK293, and tumor cell lines—where intracellular IDO1 engagement is required for functional readouts such as kynurenine production, T-cell proliferation rescue, or immune checkpoint co-culture assays .

Quote Request

Request a Quote for 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.